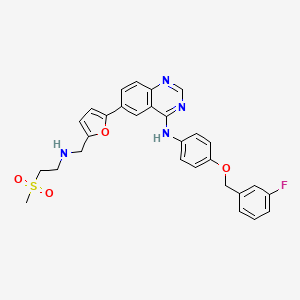

Deschloro Lapatinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deschloro Lapatinib is a derivative of Lapatinib, a well-known dual tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. This compound lacks the chlorine atom present in Lapatinib, which may influence its pharmacological properties and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deschloro Lapatinib involves several key steps, starting from commercially available starting materials. The process typically includes:

Formation of the Quinazoline Core: This involves the cyclization of appropriate aniline derivatives with formamide or similar reagents under high-temperature conditions.

Substitution Reactions:

Final Coupling: The final step involves coupling the substituted quinazoline with a suitable amine derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Deschloro Lapatinib undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic substitution reactions on the quinazoline core.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

Deschloro Lapatinib has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of halogen substitution on pharmacological activity.

Biology: Investigated for its interactions with cellular proteins and potential as a therapeutic agent.

Medicine: Explored for its efficacy in treating HER2-positive cancers and other malignancies.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Deschloro Lapatinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, leading to inhibition of tumor cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Lapatinib: The parent compound, containing a chlorine atom.

Erlotinib: Another tyrosine kinase inhibitor targeting EGFR.

Gefitinib: Similar to Erlotinib, used in the treatment of non-small cell lung cancer.

Uniqueness

Deschloro Lapatinib is unique due to the absence of the chlorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Lapatinib. This structural difference can influence its binding affinity, efficacy, and safety profile.

Biological Activity

Deschloro lapatinib, a derivative of the well-known HER2/EGFR inhibitor lapatinib, has garnered attention for its potential biological activity against various cancers, particularly those characterized by HER2 overexpression. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, supported by case studies and research findings.

This compound functions primarily as a reversible inhibitor of the receptor tyrosine kinases HER2 and EGFR. The compound's activity is attributed to its ability to inhibit the phosphorylation of these receptors, thereby disrupting downstream signaling pathways that promote tumor growth and survival.

- Inhibition of HER2 and EGFR : Research indicates that this compound effectively inhibits both HER2 and EGFR signaling pathways, which are crucial in the proliferation of breast cancer cells . This dual inhibition is essential as many breast cancers exhibit overexpression of HER2.

- Cell Line Studies : In vitro studies using breast cancer cell lines such as BT-474 and SK-BR-3 have shown that this compound reduces cell proliferation and induces apoptosis through the downregulation of Akt and extracellular signal-regulated kinase (ERK) pathways .

2. Efficacy in Clinical Settings

This compound's clinical efficacy has been evaluated in various studies, particularly focusing on its application in patients with metastatic HER2-positive breast cancer.

Case Study Overview

- FUSCC Study Findings : In a prospective study conducted at Fudan University Shanghai Cancer Center, this compound was administered to 112 patients. The median progression-free survival (PFS) was reported at 8.1 months. Notably, adverse events were consistent with those observed in prior trials, including gastrointestinal disturbances .

- Phase I Pharmacokinetic Study : A phase I study assessed the pharmacokinetics and safety of this compound across various doses. Results indicated that the compound was well tolerated, with systemic exposure influenced by dosing frequency and food intake .

3. Comparative Analysis with Lapatinib

This compound is structurally similar to lapatinib but lacks a chlorine atom, which may enhance its pharmacological properties. Comparative studies suggest that this compound may exhibit improved efficacy or reduced side effects compared to its parent compound.

| Parameter | Lapatinib | This compound |

|---|---|---|

| Target Receptors | HER2, EGFR | HER2, EGFR |

| Median PFS (months) | 6.4 - 8.4 | 8.1 |

| Common Adverse Effects | Diarrhea, Rash | Similar profile |

4. Conclusion and Future Directions

This compound shows promising biological activity against HER2-positive cancers, supported by both preclinical and clinical evidence. Its ability to inhibit critical signaling pathways involved in tumor growth positions it as a viable option for patients who have progressed on standard therapies.

Further research is warranted to explore:

- Long-term Outcomes : Larger clinical trials to establish long-term efficacy and safety profiles.

- Mechanistic Studies : Detailed mechanistic studies to ascertain the specific pathways affected by this compound.

- Combination Therapies : Investigating its potential in combination with other therapeutic agents for enhanced efficacy.

Properties

Molecular Formula |

C29H27FN4O4S |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

N-[4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |

InChI |

InChI=1S/C29H27FN4O4S/c1-39(35,36)14-13-31-17-25-10-12-28(38-25)21-5-11-27-26(16-21)29(33-19-32-27)34-23-6-8-24(9-7-23)37-18-20-3-2-4-22(30)15-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34) |

InChI Key |

RZEMPBRXCDBLDH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC(=CC=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.